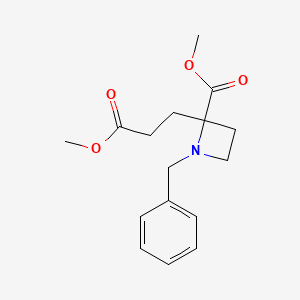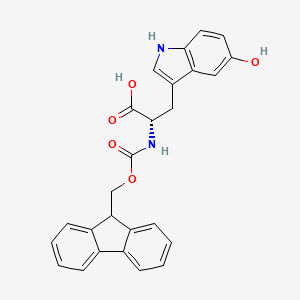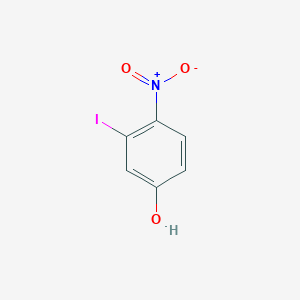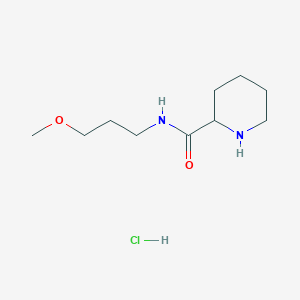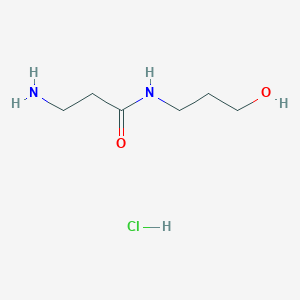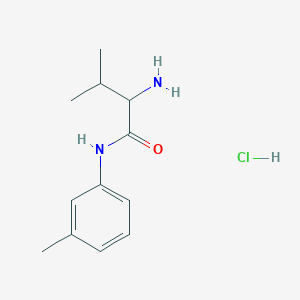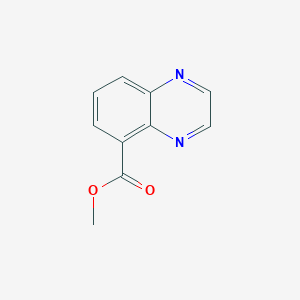
Methyl quinoxaline-5-carboxylate
Vue d'ensemble
Description
Methyl quinoxaline-5-carboxylate is a compound with the molecular formula C10H8N2O2 . It is a light-green to pale-yellow to yellow solid . It has been identified as one of the key volatile aroma compounds in roasted almonds and roasted coffee .
Synthesis Analysis
Quinoxalines, including Methyl quinoxaline-5-carboxylate, can be synthesized through various methods. A common method is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating . Multicomponent reactions (MCRs) are also used in the synthesis of quinoxalines . These reactions are transformations of more than two starting materials to form a product encompassing most of the deployed atoms of the starting materials in a strict one-pot fashion .
Molecular Structure Analysis
The molecular weight of Methyl quinoxaline-5-carboxylate is 188.18 g/mol . The InChI string representation of its structure is InChI=1S/C10H8N2O2/c1-14-10(13)7-3-2-4-8-9(7)12-6-5-11-8/h2-6H,1H3 . The Canonical SMILES representation is COC(=O)C1=C2C(=CC=C1)N=CC=N2 .
Chemical Reactions Analysis
Quinoxalines, including Methyl quinoxaline-5-carboxylate, have been the subject of extensive research due to their wide range of physicochemical and biological activities . They have been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .
Physical And Chemical Properties Analysis
Methyl quinoxaline-5-carboxylate has a molecular weight of 188.18 g/mol . It has a topological polar surface area of 52.1 Ų and a complexity of 220 . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds . Its exact mass and monoisotopic mass are both 188.058577502 g/mol . It has a covalently-bonded unit count of 1 .
Applications De Recherche Scientifique
Synthesis and Drug Development
- Methyl quinoxaline-5-carboxylate derivatives are integral in the synthesis of bioactive natural products and synthetic drugs. A study by (Xie et al., 2019) demonstrated a practical protocol for preparing quinoxaline-3-carbonyl compounds, which are key structural motifs in these products.
- Another research by (Jaso et al., 2005) synthesized new quinoxaline-2-carboxylate 1,4-dioxide derivatives showing promising in vitro anti-Mycobacterium tuberculosis activity.
Analytical Chemistry and Detection Methods
- Methyl quinoxaline-5-carboxylate is used in analytical chemistry for detecting certain compounds in biological samples. (Duan et al., 2011) developed a molecularly imprinted polymer (MIP) for detecting major metabolites of quinoxaline-1,4-dioxides in pork muscle.
- Additionally, (Wu et al., 2007) established a high-performance liquid chromatography method using quinoxaline-2-carboxylic acid for determining marker residues in animal tissues.
Pharmaceutical Research and Antimicrobial Activity
- Quinoxaline derivatives, including methyl quinoxaline-5-carboxylate, are explored for their pharmaceutical properties. For example, (Vieira et al., 2014) studied the antimicrobial activity of various quinoxaline N,N-dioxide derivatives against bacterial and yeast strains.
- (Vicente et al., 2008) conducted research on quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives, finding one with in vivo efficacy in a mouse model of tuberculosis.
Neuroprotection and Disease Management
- Quinoxaline derivatives have shown potential in neuroprotection and the management of neurological diseases. A study by (Sheardown et al., 1990) discussed 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline as a neuroprotectant for cerebral ischemia.
Environmental and Food Safety
- Methyl quinoxaline-5-carboxylate plays a role in environmental and food safety. (Zhang et al., 2011) developed a method for detecting methyl-3-quinoxaline-2-carboxylic acid in fish tissue, highlighting its importance in monitoring food safety.
Safety And Hazards
Methyl quinoxaline-5-carboxylate has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statement is P261 (avoid breathing dust, fume, mist, gas, vapors, spray) .
Propriétés
IUPAC Name |
methyl quinoxaline-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)7-3-2-4-8-9(7)12-6-5-11-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDDKBKKXKEGPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719260 | |
| Record name | Methyl quinoxaline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl quinoxaline-5-carboxylate | |
CAS RN |
6924-71-6 | |
| Record name | Methyl 5-quinoxalinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6924-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl quinoxaline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



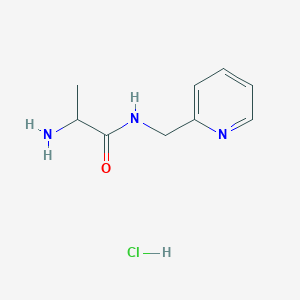
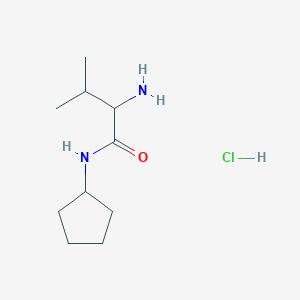
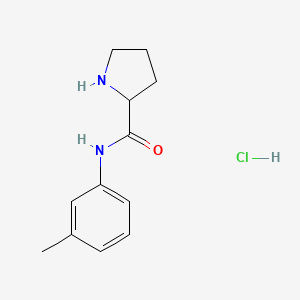
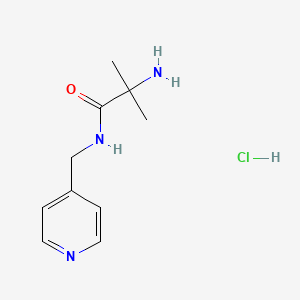
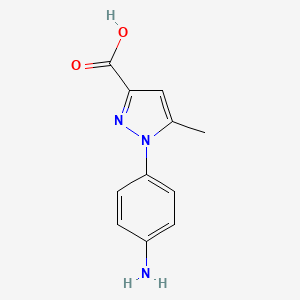
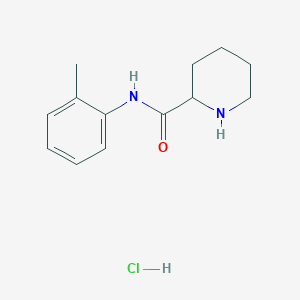
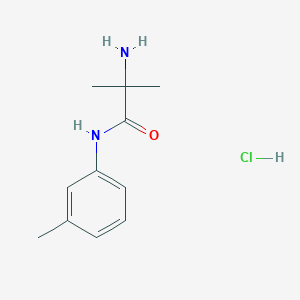
![Dimethyl-{6-[4-(methyl-hydrazonomethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1398469.png)
